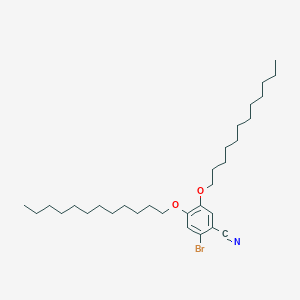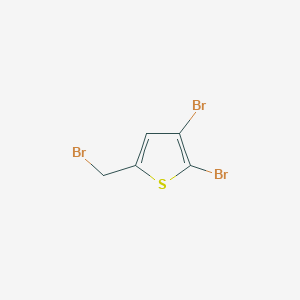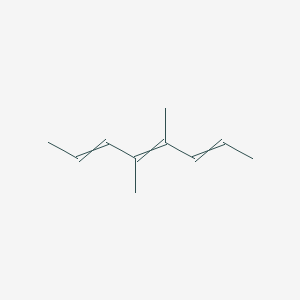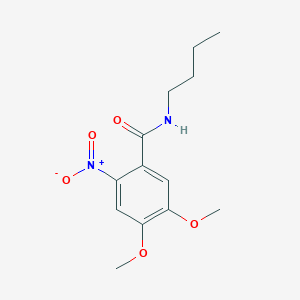![molecular formula C19H18O4S B14299391 [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid CAS No. 113445-53-7](/img/structure/B14299391.png)
[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid is an organic compound characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a sulfanyl-acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Group:
Introduction of the Phenyl Group: The phenyl group is introduced via a Grignard reaction, where phenyl magnesium bromide reacts with the intermediate product.
Formation of the Sulfanyl-Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alcohols replace the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, alcohols, base catalysts such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2-Benzoyl-3-oxo-1-phenylbutyl)thio]acetic acid
- [(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]propionic acid
- [(2-Benzoyl-3-oxo-1-phenylbutyl)thio]propionic acid
Uniqueness
[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzoyl group and a sulfanyl-acetic acid moiety allows for diverse chemical transformations and potential therapeutic applications that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
113445-53-7 |
|---|---|
Molekularformel |
C19H18O4S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-(2-benzoyl-3-oxo-1-phenylbutyl)sulfanylacetic acid |
InChI |
InChI=1S/C19H18O4S/c1-13(20)17(18(23)14-8-4-2-5-9-14)19(24-12-16(21)22)15-10-6-3-7-11-15/h2-11,17,19H,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
IUDYBFQVIUCEJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(C1=CC=CC=C1)SCC(=O)O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)


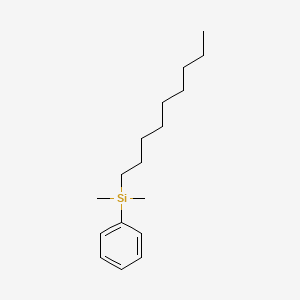


![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
